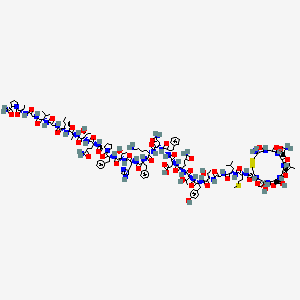
2-Amino-3,5,6-trimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5,6-trimethylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, characterized by the presence of three methyl groups and an amino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5,6-trimethylbenzonitrile typically involves the nitration of a suitable precursor followed by reduction and amination. One common method starts with the nitration of 3,5,6-trimethylbenzonitrile, followed by reduction using a metal catalyst such as palladium on charcoal.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Solvent crystallization techniques are used to purify the final product, achieving a purity level suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5,6-trimethylbenzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Metal catalysts such as palladium on charcoal or nickel are used in reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3,5,6-trimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3,5,6-trimethylbenzonitrile involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-methylisophthalonitrile
- 4-Amino-2,6-dimethylbenzonitrile
- 3-Aminophthalonitrile
- 2-Amino-3,6-dimethylbenzonitrile
Uniqueness
2-Amino-3,5,6-trimethylbenzonitrile is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .
Properties
CAS No. |
349453-50-5 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-amino-3,5,6-trimethylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-6-4-7(2)10(12)9(5-11)8(6)3/h4H,12H2,1-3H3 |
InChI Key |
KKLSZUZZQAVVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
![[Tyr1]-Somatostatin](/img/structure/B13831768.png)

![1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride](/img/structure/B13831773.png)










